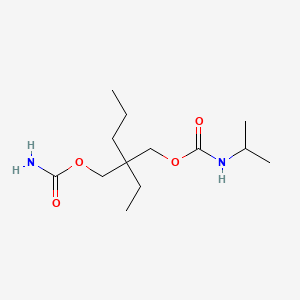
Diethenylphosphinic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethenylphosphinic chloride is a chemical compound with the molecular formula C4H6ClOP It is an organophosphorus compound that contains both vinyl and phosphinic chloride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethenylphosphinic chloride can be synthesized through the reaction of diethenylphosphinic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
C4H6O2P+SOCl2→C4H6ClOP+SO2+HCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Diethenylphosphinic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding phosphinic derivatives.
Addition Reactions: The vinyl groups can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Polymerization: The vinyl groups can undergo polymerization to form polyphosphinic materials.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Electrophiles: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are typical electrophiles for addition reactions.
Catalysts: Lewis acids, such as aluminum chloride, can catalyze certain reactions involving this compound.
Major Products Formed
Substitution Products: Phosphinic amides, esters, and thioesters.
Addition Products: Halogenated phosphinic compounds.
Polymeric Products:
Applications De Recherche Scientifique
Diethenylphosphinic chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds and as a precursor for polymeric materials.
Biology: Investigated for its potential use in the modification of biomolecules and as a cross-linking agent in bioconjugation.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diethenylphosphinic chloride involves its reactivity with nucleophiles and electrophiles. The phosphinic chloride group is highly reactive towards nucleophiles, leading to the formation of various substitution products. The vinyl groups can undergo addition reactions with electrophiles, resulting in the formation of halogenated or hydrogenated products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phosphorus atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphinic chloride: Contains phenyl groups instead of vinyl groups, leading to different reactivity and applications.
Diethylphosphinic chloride: Contains ethyl groups, resulting in different physical and chemical properties.
Dichlorophosphinic acid: Lacks the vinyl groups, making it less reactive in addition reactions.
Uniqueness
Diethenylphosphinic chloride is unique due to the presence of both vinyl and phosphinic chloride functional groups This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry
Propriétés
Numéro CAS |
34833-61-9 |
|---|---|
Formule moléculaire |
C4H6ClOP |
Poids moléculaire |
136.51 g/mol |
Nom IUPAC |
1-[chloro(ethenyl)phosphoryl]ethene |
InChI |
InChI=1S/C4H6ClOP/c1-3-7(5,6)4-2/h3-4H,1-2H2 |
Clé InChI |
JQEPGTUPPHIQSW-UHFFFAOYSA-N |
SMILES canonique |
C=CP(=O)(C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


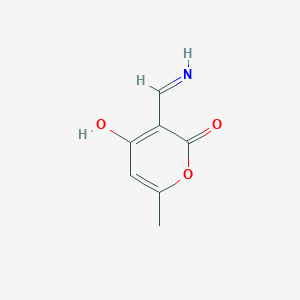
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
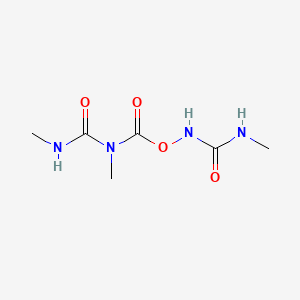
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
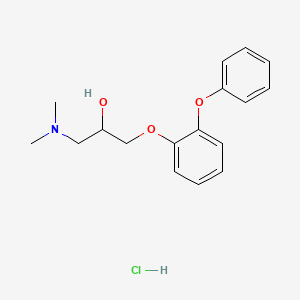
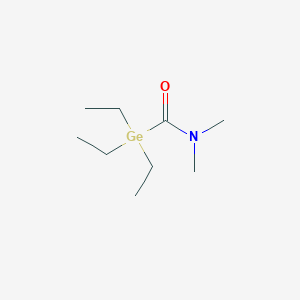
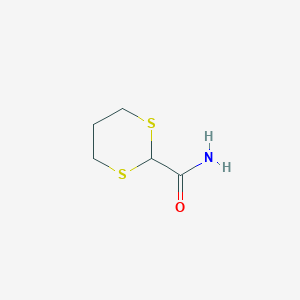
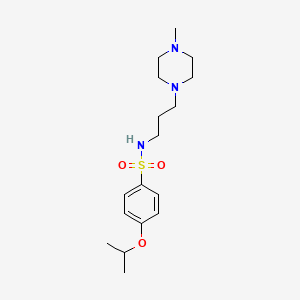
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
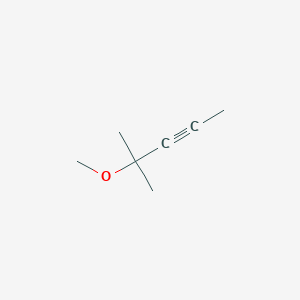
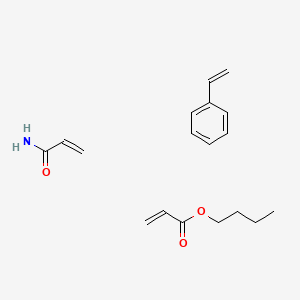
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)
